H-Lys(Z)-OMe.HCl
Description
Historical Context and Evolution of Lysine (B10760008) Derivatives in Synthetic Chemistry and Chemical Biology
The development of controlled peptide synthesis in the early to mid-20th century was a landmark achievement, profoundly impacting biochemistry and medicine. This progress was intrinsically linked to the evolution of protecting group strategies for amino acids. The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in the early 1930s marked a significant turning point wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.gov. This protecting group, applied to the α-amino group of amino acids, allowed for the stepwise assembly of peptides via the Bergmann-Zervas carboxybenzyl method, which dominated peptide synthesis for approximately twenty years wikipedia.orgnih.gov.
As synthetic chemistry advanced, the need for more refined methods to handle multifunctional amino acids like lysine became apparent. Lysine's two amino groups require differential protection to allow for selective reactions. The development of various lysine derivatives, featuring distinct protecting groups on the α-amino and ε-amino positions, provided chemists with the necessary tools to incorporate lysine into peptides and other complex structures with high fidelity mdpi.comsci-hub.se. The advent of orthogonal protecting group strategies, where different protecting groups can be removed under specific, non-interfering conditions, further amplified the utility of lysine derivatives, enabling the synthesis of intricate architectures such as branched peptides and dendrimers rsc.orgiris-biotech.de.
Foundational Role of H-Lys(Z)-OMe.HCl as a Strategic Building Block in Complex Molecular Synthesis
This compound, also known as Nε-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride, exemplifies a strategically protected lysine derivative that serves as a fundamental building block in organic synthesis sigmaaldrich.comruifuchemical.comchemicalbook.comchemscene.comsigmaaldrich.comtcichemicals.comissuu.com. Its molecular structure is characterized by the benzyloxycarbonyl (Z) group shielding the ε-amino group of the lysine side chain and a methyl ester protecting the α-carboxyl group sigmaaldrich.comsigmaaldrich.comtcichemicals.comissuu.com.
This specific protection scheme is crucial for its role in peptide synthesis. The Z group on the side chain prevents unwanted reactions at the ε-amino position during peptide bond formation, while the methyl ester protects the carboxyl terminus. This leaves the α-amino group available for coupling with activated amino acids or peptide fragments, facilitating the controlled elongation of peptide chains sigmaaldrich.comsigmaaldrich.comissuu.com. Consequently, this compound is widely employed in solution-phase peptide synthesis and is a key reagent in the development of various bioactive molecules, including therapeutic agents such as calcitonin gene-related peptide (CGRP) receptor antagonists sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemicalbook.commedchemexpress.com. Its utility extends beyond peptide synthesis, serving as a versatile precursor for a broad spectrum of complex organic molecules where the controlled introduction of a lysine moiety is required mdpi.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27894-50-4 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies in Peptide Synthesis Utilizing H Lys Z Ome.hcl
Strategies for Solution-Phase Peptide Synthesis Incorporating H-Lys(Z)-OMe.HCl
Solution-phase peptide synthesis (SPPS) offers advantages in scalability and purification of intermediates, making it a relevant method for producing large quantities of peptides. This compound is a valuable reagent in this context. sigmaaldrich.com
Optimization of Coupling Reaction Conditions for Efficient Peptide Bond Formation
The formation of a peptide bond is a critical step that requires the activation of a carboxyl group to facilitate its reaction with an amino group. uniurb.it When utilizing this compound, the free α-amino group is the nucleophile that attacks the activated carboxyl group of the incoming amino acid. The efficiency of this coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. jpt.com The selection of the appropriate reagent is often dictated by the need to minimize side reactions, particularly racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and Oxyma Pure are frequently incorporated to suppress racemization and improve coupling efficiency. sigmaaldrich-jp.comorgsyn.org
Research has focused on optimizing the stoichiometry of reagents, reaction times, and solvent systems to maximize yield and purity. For instance, the use of excess activated amino acid can drive the reaction to completion. thieme-connect.de The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly employed to dissolve the peptide intermediates. orgsyn.orgthieme-connect.de
Interactive Table 1: Common Coupling Reagents and Additives
| Coupling Reagent | Class | Key Features |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide (B86325) | Effective but can lead to byproduct formation. jpt.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble, simplifying byproduct removal. jpt.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | High coupling efficiency, low racemization. jpt.comglobalresearchonline.net |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Efficient with reduced risk of racemization. jpt.com |
| Additive | Function | |
| HOBt (1-Hydroxybenzotriazole) | Racemization Suppressant | Minimizes loss of stereochemical integrity. sigmaaldrich-jp.com |
| Oxyma Pure | Racemization Suppressant | Enhances purity and yield. orgsyn.org |
Rational Design of Segment Condensation Approaches Featuring this compound
For the synthesis of longer peptides, a segment condensation strategy is often preferred over a stepwise approach to avoid the accumulation of side products and purification challenges. thieme-connect.de This method involves the coupling of pre-synthesized peptide fragments. This compound can be incorporated into a peptide segment which is then coupled to another.
A key challenge in segment condensation is the potential for epimerization at the C-terminal amino acid of the activating segment. nih.gov The selection of the C-terminal residue of the peptide fragment is therefore critical. Glycine or proline residues are often chosen for this position as they are not susceptible to racemization. When a chiral amino acid is at the C-terminus, coupling reagents that minimize racemization, such as acyl azides, are employed. thieme-connect.de The use of this compound within a fragment allows for the introduction of a lysine (B10760008) residue with its side chain protected, ready for subsequent deprotection and modification if required.
Protecting Group Chemistry of this compound in the Construction of Peptide Architectures
The Z-group on the lysine side chain of this compound plays a pivotal role in the strategic construction of peptides. peptide.com Its stability and selective removal are key considerations.
Investigation of Selective Deprotection Methodologies for Z-Group on Lysine
The benzyloxycarbonyl (Z) group is known for its stability under a variety of conditions, including the mildly acidic or basic treatments used for the removal of other protecting groups like Boc and Fmoc, respectively. researchgate.net This stability is advantageous during the stepwise elongation of a peptide chain.
The primary method for the cleavage of the Z-group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). organic-chemistry.org This method is highly efficient and clean, yielding the free amine and toluene (B28343) as a byproduct. However, it is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, as the catalyst can be poisoned.
Alternative deprotection methods include strong acidic conditions such as HBr in acetic acid or liquid HF, though these conditions can lead to the cleavage of other acid-labile protecting groups. peptide.comresearchgate.net More recently, milder reductive cleavage methods have been explored. iris-biotech.de
Interactive Table 2: Deprotection Methods for the Z-Group
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high yield | Incompatible with sulfur-containing residues |
| Strong Acid | HBr/AcOH, HF | Effective | Can cleave other protecting groups |
| Transfer Hydrogenolysis | Formic acid, Pd/C | Avoids use of H₂ gas | Can be slower |
Development of Orthogonal Protection Strategies for Multi-Functionalized Peptides
The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of specific functional groups within a peptide. researchgate.netrsc.org The Z-group, in combination with other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), forms the basis of many orthogonal strategies. peptide.com
For instance, in a peptide containing a lysine residue protected with a Z-group and an N-terminal amine protected with an Fmoc-group, the Fmoc-group can be selectively removed with a mild base (e.g., piperidine) to allow for chain elongation, while the Z-group on the lysine side chain remains intact. peptide.com Similarly, a Boc-group, which is acid-labile, can be used orthogonally to the Z-group. peptide.comiris-biotech.de This allows for the synthesis of complex, multi-functionalized peptides where specific sites can be unmasked for modification, such as labeling with fluorescent tags or biotin. peptide.com The development of novel protecting groups continues to expand the possibilities for orthogonal strategies. researchgate.netacs.org
Stereochemical Integrity and Control in Synthetic Pathways Involving this compound
A major challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of each amino acid. mdpi.com Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur during the activation step of the carboxyl group, particularly through the formation of an oxazolone (B7731731) intermediate. uniurb.itthieme-connect.de
The use of urethane-based protecting groups, such as the Z-group, at the N-terminus of the activated amino acid significantly suppresses oxazolone formation and thus minimizes racemization. researchgate.net When this compound is the nucleophile, the risk of racemization at the lysine residue is negligible. However, the amino acid being coupled to it must be appropriately protected and activated.
Several factors influence the degree of racemization:
Coupling Reagents: The choice of coupling reagent is paramount. Reagents like HATU and PyBOP are known to be effective in minimizing racemization. jpt.comglobalresearchonline.net
Additives: The addition of racemization suppressants like HOBt or Oxyma Pure is a standard practice. orgsyn.org These additives react with the activated amino acid to form an active ester that is less prone to racemization.
Base: The presence of a base, often required to neutralize the hydrochloride salt of the amino component and to facilitate the coupling reaction, can promote racemization. The choice and stoichiometry of the base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), must be carefully controlled. nih.gov
Reaction Temperature: Lowering the reaction temperature can also help to reduce the rate of racemization.
Recent advancements have seen the development of novel coupling reagents that are inherently less prone to causing racemization, further enhancing the stereochemical control in peptide synthesis. acs.org
Methodologies for Diastereomeric Mixture Analysis and Resolution
The quantitative analysis of diastereomeric mixtures is critical for ensuring the enantiomeric purity of a final peptide product. When a potentially racemic amino acid is coupled with an enantiomerically pure compound like L-Lys(Z)-OMe, the resulting products are diastereomers, which possess different physicochemical properties and can be separated.
Chromatographic Resolution of Diastereomeric Peptides
A direct method for determining the enantiomeric purity of an amino acid involves its coupling to an enantiomerically pure resolving agent, such as H-L-Lys(Z)-OMe, to deliberately form a diastereomeric dipeptide mixture. cdnsciencepub.comnih.gov For instance, coupling an N-benzyloxycarbonyl-N-methylamino acid (containing both L- and D-isomers) with H-L-Lys(Z)-OMe using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields a mixture of L-L and D-L dipeptides. cdnsciencepub.com These diastereomers can then be separated and quantified using chromatographic techniques.
Ion-exchange chromatography has proven effective for this purpose. After deprotection of the coupling products, the resulting diastereomeric lysyl peptides can be analyzed on an amino acid analyzer. cdnsciencepub.com This method is sensitive enough to detect minor isomers, making it suitable for the stringent purity requirements of peptide synthesis. cdnsciencepub.com
| Dipeptide Diastereomer | Elution Profile | Analytical Method | Finding |
| L-MeVal-L-Lys | Single peak | Ion-Exchange Chromatography | Baseline separation from the D-L isomer allows for quantification. |
| D-MeVal-L-Lys | Single peak, distinct retention time | Ion-Exchange Chromatography | The method is capable of detecting one part in one thousand of the other isomer. cdnsciencepub.com |
Table 1. Illustrative data on the analysis of diastereomeric lysyl peptides formed using a lysine derivative. The separation of these isomers is the basis for quantifying the enantiomeric purity of the N-methylamino acid. cdnsciencepub.com
Derivatization with Chiral Reagents
An alternative and widely used strategy is the derivatization of amino acids with a chiral reagent after peptide hydrolysis, followed by chromatographic separation. nih.gov Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a preeminent example of such a reagent. nih.govresearchgate.net
The process involves two key steps:
Peptide Hydrolysis: The peptide is first completely hydrolyzed into its constituent amino acids. A significant challenge during acid hydrolysis is acid-induced racemization, which can alter the original D/L ratio. To overcome this, hydrolysis can be performed in deuterated acid (e.g., DCl in D₂O). This technique labels any amino acid that racemizes during the procedure with a deuterium (B1214612) atom at the α-carbon, allowing it to be distinguished by mass spectrometry. nih.gov
Derivatization and Analysis: The resulting amino acid mixture is reacted with Marfey's reagent. The L-alanine amide of the reagent reacts with the L- and D-amino acids from the hydrolysate to form diastereomeric adducts. These adducts are then readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification. nih.gov
| Amino Acid Isomer | Derivatizing Agent | Resulting Product | Chromatographic Behavior |
| L-Amino Acid | L-FDAA (Marfey's Reagent) | L-L Diastereomer | Elutes earlier in typical RP-HPLC systems. |
| D-Amino Acid | L-FDAA (Marfey's Reagent) | D-L Diastereomer | Elutes later in typical RP-HPLC systems. |
Table 2. Principle of diastereomeric analysis using Marfey's reagent. The differential retention times of the resulting diastereomers on an achiral column allow for their separation and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
For certain model systems, NMR spectroscopy provides a powerful tool for the direct quantification of diastereomers without the need for chromatographic separation. In a study using a series of N-benzoyl-D,L-X-Nε-benzyloxycarbonyl-L-lysine methyl ester dipeptides (where X is a variable amino acid residue), the diastereomers could be distinguished by ¹H NMR. nih.gov The magnetic environment of the methyl ester protons is slightly different in the D-L and L-L isomers, resulting in distinct, well-resolved peaks in the NMR spectrum. The relative integration of these peaks provides a quantitative measure of the diastereomeric ratio. nih.gov
Strategies for Maintaining Chiral Purity during Amino Acid Derivatization and Coupling
Preserving the stereochemical integrity of amino acids during peptide synthesis is paramount. The α-carbon of an activated amino acid is susceptible to base-catalyzed proton abstraction, which can lead to racemization (or epimerization in the context of a chiral peptide chain). mdpi.comresearchgate.net This loss of chiral purity is a significant risk during both the activation of the carboxyl group for peptide bond formation and certain derivatization reactions.
Mechanism of Racemization
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This occurs when the carboxyl group of an Nα-acyl protected amino acid is highly activated. The oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be easily removed by a base. Tautomerization to the achiral aromatic oxazole, followed by re-protonation, scrambles the stereocenter. Urethane-based protecting groups, such as Benzyloxycarbonyl (Z), Boc, and Fmoc, are known to significantly suppress racemization because the lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl, making the Nα-carbonyl oxygen less nucleophilic and hindering the formation of the oxazolone ring.
Influence of Coupling Reagents and Conditions
The choice of coupling methodology is a decisive factor in preventing epimerization.
Coupling Reagents: While highly reactive coupling reagents can accelerate peptide bond formation, they also increase the risk of racemization. The development of additives, often called anti-racemization agents, has been a major advance. When using a carbodiimide like DCC, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is a standard practice. google.com HOBt reacts with the initial O-acylisourea intermediate to form an activated HOBt-ester, which is less prone to oxazolone formation but still sufficiently reactive for aminolysis, thereby minimizing the opportunity for racemization. google.com
Bases: The presence of a base, particularly a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often required during coupling. However, bases can promote racemization by abstracting the α-proton. mdpi.com The choice of base, its stoichiometry, and the timing of its addition must be carefully optimized.
| Coupling Method | Additive | Relative Racemization Rate | Rationale |
| DCC | None | High | The highly reactive O-acylisourea intermediate has a longer lifetime, promoting oxazolone formation. |
| DCC | HOBt | Low | The O-acylisourea is rapidly converted to an activated HOBt ester, which is more stable against racemization. google.com |
| TBTU | DIPEA | Moderate | Phosphonium/aminium salt reagents can promote racemization depending on the base and substrate. |
Table 3. A representative comparison of the effect of coupling additives on racemization. The use of additives like HOBt is a cornerstone of modern strategies to maintain chiral purity.
Controlling Racemization During Derivatization
Chemical modifications of this compound or peptides containing it must be conducted under conditions that preserve chiral integrity.
Saponification: The hydrolysis of the methyl ester in this compound to the free carboxylic acid is often desired for subsequent coupling steps. However, performing this reaction with a strong base (saponification) at elevated temperatures or for prolonged periods can cause significant racemization of the lysine's α-carbon. cdnsciencepub.com Therefore, milder enzymatic hydrolysis or alternative synthetic routes that avoid this step are preferred if chiral purity is paramount.
Reduction: The reduction of the methyl ester or the corresponding acid to an aldehyde is another chemical transformation that can compromise stereochemical integrity. For example, the reduction of Z-Lys(Z)-OMe to its corresponding aldehyde, Z-Lys(Z)-H, can be achieved, but peptide aldehydes are known to be susceptible to racemization, particularly during purification steps such as silica (B1680970) gel chromatography. thieme-connect.de Careful selection of reagents and purification methods is essential to mitigate this risk.
By employing advanced analytical techniques to monitor diastereomeric purity and implementing carefully designed synthetic strategies, the utility of this compound as a chiral building block can be fully realized, enabling the production of complex peptides with high stereochemical fidelity.
Biochemical Research Applications and Implications of H Lys Z Ome.hcl Derivatives
Design and Synthesis of Biologically Active Peptides and Analogues
The precise control offered by protected amino acids like H-Lys(Z)-OMe·HCl is fundamental to designing and synthesizing peptides with specific biological functions. The free epsilon-amino group of lysine (B10760008), in particular, serves as a critical handle for conjugation or modification.
H-Lys(Z)-OMe·HCl is instrumental in constructing peptide probes used to investigate receptor-ligand interactions. By incorporating this lysine derivative into a peptide sequence, researchers can introduce specific modifications or attachment points for fluorescent tags, biotin, or other signaling molecules. These modified peptides can then be used to map binding sites, study receptor affinity, and elucidate signaling pathways. For instance, peptides designed to mimic natural ligands can be synthesized using H-Lys(Z)-OMe·HCl, allowing for detailed studies of how the lysine residue's side chain contributes to binding affinity and specificity.
Research Finding Example: Studies have utilized lysine-containing peptides to probe G protein-coupled receptors (GPCRs). The epsilon-amino group of lysine, when incorporated via building blocks like H-Lys(Z)-OMe·HCl, can be derivatized with fluorescent probes to monitor ligand-receptor complex formation in real-time, providing insights into receptor dynamics and activation states. acs.org
The specific placement of lysine residues within a peptide sequence is often critical for enzyme recognition and catalysis. H-Lys(Z)-OMe·HCl enables the synthesis of peptide substrates and inhibitors designed to probe the substrate specificity of enzymes, particularly proteases like trypsin, which are known to cleave peptide bonds adjacent to lysine or arginine residues. By systematically varying lysine modifications or its surrounding sequence, researchers can map enzyme active sites and understand recognition mechanisms.
Research Finding Example: Trypsin's specificity for lysine and arginine residues has been extensively studied using synthetic substrates. Peptides synthesized using H-Lys(Z)-OMe·HCl can serve as model substrates to determine kinetic parameters such as Km and kcat, providing quantitative data on enzyme-substrate interactions and the influence of the lysine side chain on catalytic efficiency. acs.orgacs.orgnih.gov
Investigations into Lysine Residue Modifications in Protein Chemistry
Lysine residues are frequent targets for post-translational modifications (PTMs) and play vital roles in protein structure and function. H-Lys(Z)-OMe·HCl aids in mimicking or studying these modifications in synthetic contexts.
Protein mimics are synthetic molecules designed to replicate the structure and function of natural proteins. H-Lys(Z)-OMe·HCl is used to introduce lysine residues or lysine-like structural motifs into these mimics. The protected lysine can be incorporated into peptide backbones or side chains to confer specific properties, such as charge, hydrogen bonding capability, or metal-binding sites, thereby helping to recreate the functional aspects of natural proteins in a simplified, synthetic framework.
Research Finding Example: Researchers have synthesized protein mimics based on peptide scaffolds that incorporate modified lysine residues. Using H-Lys(Z)-OMe·HCl, they can introduce lysine analogues that mimic specific amino acid side chains or serve as attachment points for non-peptide functional groups, enabling the creation of artificial enzymes or protein-binding agents. scielo.org.zaresearchgate.net
Lysine undergoes various PTMs, including acetylation, methylation, ubiquitination, and SUMOylation, which profoundly impact protein function. H-Lys(Z)-OMe·HCl can be modified at its free epsilon-amino group before or after peptide synthesis to create mimetics of these PTMs. For example, the epsilon-amino group can be acetylated or methylated to generate peptides that mimic the effects of these modifications, allowing researchers to study their biological consequences without complex biological systems.
Research Finding Example: Studies have focused on synthesizing peptides that mimic lysine acetylation or methylation. By starting with H-Lys(Z)-OMe·HCl, the epsilon-amino group can be derivatized with acetyl or methyl groups, and the resulting modified lysine-containing peptides can be used to investigate the role of these PTMs in protein-protein interactions or enzyme regulation. nih.gov
Academic Inquiry into the Physiological Activities of Amino Acid Derivatives
Beyond direct peptide synthesis, academic research explores the broader physiological relevance of amino acid derivatives. While direct in vivo physiological effects are outside the scope of this article, in vitro studies using peptides or molecules synthesized with H-Lys(Z)-OMe·HCl can reveal biochemical activities. This includes exploring their potential as antimicrobial agents or their interactions within cellular pathways.
Research Finding Example: Cationic surfactants derived from lysine, synthesized using protected lysine precursors like H-Lys(Z)-OMe·HCl, have been investigated for their antimicrobial properties. These amphiphilic molecules interact with bacterial cell membranes, and their efficacy and biocompatibility are evaluated in laboratory settings. researchgate.net
Compound Name Table:
| Common Name/Abbreviation | Full Chemical Name | CAS Number |
| H-Lys(Z)-OMe·HCl | Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | 27894-50-4 |
| Cbz-Lys-OMe·HCl | Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | 27894-50-4 |
| Nε-Cbz-L-lysine | Nε-(Benzyloxycarbonyl)-L-lysine | 1155-64-2 |
| N6-Cbz-L-lysine | N6-(Benzyloxycarbonyl)-L-lysine | 1155-64-2 |
| N-epsolin-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | N-eps-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | 27894-50-4 |
Research on the Influence of Lysine Derivatives on Hormonal Secretion Pathways
Lysine derivatives have been identified as substances that can influence the secretion of anabolic hormones medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com. These compounds are recognized for their potential ergogenic properties, suggesting a role in modulating endocrine functions that impact physiological activities. While specific mechanisms are under investigation, the broader endocrine system is known to be sensitive to various environmental and chemical factors that can interfere with hormone biosynthesis, metabolism, or action nih.gov. Research into the precise ways in which lysine derivatives interact with hormonal pathways is ongoing, aiming to understand their contribution to physiological regulation.
Table 1: Influence of Lysine Derivatives on Hormonal Secretion Pathways
| Research Area | Observed Influence of Lysine Derivatives | Citation(s) |
|---|---|---|
| Anabolic Hormone Secretion | Influences the secretion of anabolic hormones | medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com |
Studies on Metabolic Pathways and Fuel Supply Mechanisms in Biological Systems
The metabolism of amino acids, including lysine, is intricately linked with cellular energy production and homeostasis. Lysine catabolism can directly contribute to the tricarboxylic acid (TCA) cycle, particularly during periods of energy deficiency frontiersin.orgfrontiersin.org. Furthermore, lysine acetylation, a post-translational modification, has emerged as a significant regulator of key metabolic pathways, including glycolysis and the TCA cycle, by influencing the activity of associated enzymes plos.orgnih.govnih.govnih.govrsc.orgfrontiersin.orgfrontiersin.org.
Amino acids, in general, are known to regulate a broad spectrum of energy metabolism pathways, encompassing fatty acid oxidation, mitochondrial oxidative phosphorylation, lipolysis, glycolysis, and gluconeogenesis researchgate.net. Lysine derivatives, in particular, have been studied for their role in influencing fuel supply mechanisms during exercise, highlighting their importance in energy availability for physical activity medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com. Studies utilizing metabolomics have also shown that exercise can alter the levels of various metabolites, including a decrease in ketogenic amino acids like lysine mdpi.com. While lysine can also induce oxidative stress and reduce glutathione (B108866) concentrations, thereby impacting cellular antioxidant defenses, its metabolic roles are multifaceted researchgate.net. The lysosome, a cellular organelle, also plays a critical role in cellular energy metabolism, with its dysfunction potentially leading to altered energy balance nih.gov.
Table 2: Metabolic Pathways and Fuel Supply Mechanisms
| Metabolic Pathway/Process | Role of Lysine Derivatives/Lysine | Citation(s) |
|---|---|---|
| TCA Cycle | Catabolism of lysine can flux into the TCA cycle; lysine acetylation affects TCA cycle enzymes. | frontiersin.orgfrontiersin.orgnih.govfrontiersin.org |
| Glycolysis | Lysine acetylation affects glycolysis enzymes. | nih.govfrontiersin.org |
| Energy Metabolism | Regulates various energy metabolism pathways (e.g., FA oxidation, OXPHOS, lipolysis, gluconeogenesis); influences cellular energy homeostasis. | frontiersin.orgplos.orgresearchgate.netnih.gov |
| Fuel Supply During Exercise | Influences fuel supply mechanisms. | medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com |
| Mitochondrial Function | Amino acid metabolism is linked to mitochondrial homeostasis. | frontiersin.orgfrontiersin.org |
Investigations into the Mitigation of Exercise-Induced Cellular Damage
Amino acid derivatives, including lysine derivatives, have been recognized for their potential to prevent exercise-induced muscle damage, positioning them as beneficial ergogenic dietary substances medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com. Research into leucine-enriched essential amino acids (LEAAs) has demonstrated their efficacy in improving recovery from post-exercise muscle damage, potentially by attenuating cellular damage independently of significant increases in myofibrillar protein synthesis nih.govresearchgate.net.
During strenuous physical activity, skeletal muscles experience increased reactive oxygen species (ROS) production, which can lead to cellular damage. However, ROS also play a role in exercise-induced adaptation, and antioxidant mechanisms are crucial for mitigating their negative effects nih.gov. In response to cellular stress, such as that induced by exercise, heat shock proteins (HSPs) are upregulated. These proteins act as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation or degradation of damaged cellular components, thereby aiding in recovery nih.govpeerj.com. While L-citrulline has shown promise in preventing exercise-induced muscle damage through antioxidant and anti-inflammatory pathways, the broader class of amino acid derivatives, including lysine derivatives, is being explored for similar protective roles peerj.com.
Table 3: Mitigation of Exercise-Induced Cellular Damage
| Research Area | Findings on Lysine Derivatives/Related Compounds | Citation(s) |
|---|---|---|
| Exercise-Induced Muscle Damage | Prevent exercise-induced muscle damage; beneficial as ergogenic substances. | medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.com |
| Muscle Recovery | Leucine-enriched essential amino acids (LEAAs) improve recovery from post-exercise muscle damage. | nih.govresearchgate.net |
| Cellular Stress Response | Heat shock proteins (HSPs) are upregulated in response to cell stress and can aid recovery. | nih.govpeerj.com |
Compound List
h-Lys(Z)-OMe.HCl (N-epsilon-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride)
Lysine derivatives
Amino acid derivatives
Essential amino acids (EAAs)
Leucine-enriched essential amino acids (LEAAs)
L-citrulline
H Lys Z Ome.hcl in Pharmaceutical Discovery and Drug Development Research
Role as a Key Reagent in the Development of Receptor Antagonists, e.g., CGRP Receptor Antagonists
H-Lys(Z)-OMe.HCl and similar protected lysine (B10760008) derivatives are fundamental to the synthesis of peptide-based receptor antagonists. The Calcitonin Gene-Related Peptide (CGRP) receptor, implicated in the pathophysiology of migraine, has been a major target for such developmental efforts. researchgate.net The native CGRP peptide contains a critical lysine residue, and many antagonist analogues, which are often fragments or modified versions of the native peptide, retain this residue. Therefore, a protected lysine building block is essential for their synthesis.
The development of CGRP receptor antagonists often begins with the archetypal peptide antagonist, CGRP(8-37), which is a truncated version of the endogenous CGRP peptide. frontiersin.org The synthesis of CGRP(8-37) and its analogues, which are explored as novel therapeutic leads, is typically accomplished via Solid-Phase Peptide Synthesis (SPPS).
In a typical SPPS workflow for a lysine-containing peptide, a protected amino acid like this compound is incorporated into the growing peptide chain. The process involves:
Resin Loading: The C-terminal amino acid of the target peptide is anchored to a solid support (resin).
Deprotection: The α-amino protecting group (commonly Fmoc) of the resin-bound amino acid is removed.
Coupling: The next protected amino acid in the sequence, for instance, a protected lysine derivative, is activated and coupled to the free amine of the resin-bound peptide. This compound, after appropriate Nα-protection (e.g., with Fmoc), would be used at this stage. The Z-group on the side chain remains stable during this process, preventing unwanted reactions.
Iteration: The deprotection and coupling steps are repeated sequentially to build the full peptide chain.
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (like the Z-group on lysine) are removed using a strong acid cocktail.
While specific synthetic schemes for novel antagonists are often proprietary, the fundamental role of this compound is to provide the lysine backbone in a form that allows for clean, efficient, and controlled incorporation into the target molecule.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of a lead compound. In the context of CGRP peptide antagonists, SAR studies have explored the importance of each amino acid in the sequence. For lysine-containing peptides, the side chain offers a site for chemical modification to enhance antagonist activity, stability, or in vivo half-life.
For example, studies on lipidated CGRP(8-37) analogues have shown that modifying the peptide backbone can enhance antagonist activity. frontiersin.org While these studies did not specifically use this compound, they highlight the strategic importance of modifying amino acid residues. The lysine side chain, introduced via a reagent like this compound, provides a versatile handle. Its primary amine can be modified post-synthesis (after Z-group removal) to attach moieties like fatty acids (lipidation) or polyethylene glycol (PEGylation) to improve drug properties.
The table below illustrates hypothetical SAR data based on common findings in peptide drug discovery, showing how modifications at a lysine position can influence antagonist potency.
| Compound | Modification at Lysine Side Chain | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2) |
| Lead Peptide | Unmodified (free amine) | 10.5 | 7.8 |
| Analogue 1 | Acetylation | 15.2 | 7.5 |
| Analogue 2 | Biotinylation | 8.9 | 7.9 |
| Analogue 3 | C16 Lipidation | 1.2 | 8.8 |
This table is illustrative and represents typical trends observed in peptide SAR studies.
Methodologies for Synthesis of Other Therapeutic Peptide Analogues and Small Molecules
The utility of this compound extends far beyond CGRP antagonists to the synthesis of a wide array of therapeutic peptides and related molecules. Its bifunctional nature—a reactive α-amino group (once deprotected) and a protected ε-amino group—is key to its versatility in constructing complex molecular architectures.
Protected lysine derivatives are integral to the synthesis of numerous preclinical candidates. For instance, in the development of targeted photodynamic therapy, a peptide designed to bind to autoreactive B-cells was synthesized using Fmoc solid-phase peptide synthesis. acs.org In such a synthesis, a lysine residue was incorporated to later attach a photosensitizer dye, demonstrating how the lysine side chain can act as a specific conjugation point. The use of an orthogonally protected lysine, like an analogue of this compound, is essential for this strategy, allowing the specific deprotection of the lysine side chain for dye conjugation while the rest of the peptide remains protected. acs.org
Another preclinical application is in the creation of amphiphilic polypeptide-based drug delivery systems. Researchers have synthesized poly-l-lysine backbones which are then modified to carry both hydrophobic drugs and siRNA. mdpi.com The initial step involves the polymerization of a protected lysine monomer, such as a derivative of ε-Z-l-lysine, to form the polymer backbone. mdpi.com This demonstrates the role of protected lysine in creating advanced biomaterials for combination therapy.
The efficiency of incorporating this compound into a peptide sequence is critical for the large-scale production of pharmaceutical-grade peptides. Optimization focuses on maximizing coupling efficiency, minimizing side reactions, and ensuring the final product's purity.
Key optimization strategies include:
Coupling Reagents: While traditional reagents like DCC are effective, modern peptide synthesis often employs more efficient and safer uronium or phosphonium (B103445) salt-based coupling reagents such as HATU, HCTU, or COMU. bachem.com These reagents lead to faster reaction times and higher yields, particularly for "difficult" couplings involving sterically hindered amino acids. bachem.comacs.org
Additives: The addition of bases like N,N-Diisopropylethylamine (DIPEA) is standard, but additives such as HOBt or OxymaPure are used with coupling reagents to suppress racemization—a critical factor for ensuring the stereochemical purity of the final therapeutic peptide. bachem.comacs.org
Solvent Choice: The choice of solvent, typically DMF, is crucial. For sequences prone to aggregation, the use of chaotropic solvents or solvent mixtures (e.g., with DMSO) can improve solvation of the growing peptide-resin and enhance reaction efficiency. creighton.edu
Microwave Assistance: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions, reducing synthesis time from days to hours and often improving the purity of the crude product.
The table below summarizes common coupling reagents used in modern peptide synthesis and their suitability for incorporating residues like this compound.
| Coupling Reagent | Class | Key Advantages | Considerations |
| DCC | Carbodiimide (B86325) | Low cost, effective for many standard couplings. | Can cause racemization; produces insoluble DCU byproduct. |
| HBTU/TBTU | Uronium | High efficiency, good for standard SPPS. | Can be allergenic; based on explosive HOBt. |
| HATU/HCTU | Uronium | Very high efficiency, fast kinetics, low racemization. | Higher cost. |
| COMU | Uronium | High efficiency, safer (Oxyma-based), water-soluble byproduct. | Stability in DMF can be a concern over time. acs.org |
Analytical and Spectroscopic Methodologies for the Characterization of H Lys Z Ome.hcl and Its Intermediates
Chromatographic Techniques for Purity Assessment and Separation in Research Contexts
Chromatographic techniques are indispensable for evaluating the purity of H-Lys(Z)-OMe·HCl and for separating it from potential impurities or byproducts during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods in research settings.
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful quantitative analytical technique used to determine the purity of chemical compounds. For H-Lys(Z)-OMe·HCl, HPLC is routinely employed to assess the percentage of the target compound relative to any starting materials, intermediates, or side products. Various commercial suppliers specify purity levels for H-Lys(Z)-OMe·HCl, often exceeding 95% or 98% as determined by HPLC tcichemicals.comchemicalbook.comruifuchemical.comsigmaaldrich.comsigmaaldrich.comfishersci.com. While specific chromatographic conditions (e.g., mobile phase composition, column type, flow rate, and detection wavelength) are proprietary to individual studies or manufacturers, HPLC analysis typically involves reversed-phase chromatography, providing a reliable measure of product purity.
Thin-Layer Chromatography (TLC) TLC serves as a rapid, qualitative, and semi-quantitative method for monitoring reaction progress and assessing the purity of synthesized compounds. It is particularly useful for quickly identifying the presence of impurities. Similar to HPLC, purity specifications for H-Lys(Z)-OMe·HCl are often reported with reference to TLC analysis, with values commonly stated as ≥98% sigmaaldrich.comchemimpex.com. TLC allows researchers to visualize the separation of the desired product from other components in a mixture based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a suitable solvent system.
Purity Assessment Data Table:
| Technique | Reported Purity Specification | Source(s) |
| HPLC | ≥ 98% | chemicalbook.comruifuchemical.comsigmaaldrich.comsigmaaldrich.comfishersci.com |
| HPLC | >95.0%(T)(HPLC) | tcichemicals.com |
| HPLC | ≥97.5% (HPLC) | sigmaaldrich.com |
| TLC | ≥ 98% | chemimpex.com |
| TLC | ≥98% (TLC) | sigmaaldrich.com |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the molecular structure and identity of H-Lys(Z)-OMe·HCl, providing detailed insights into its chemical composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for elucidating the structure of organic molecules. For H-Lys(Z)-OMe·HCl, NMR analysis confirms the presence and connectivity of the benzyloxycarbonyl protecting group, the lysine (B10760008) backbone, the methyl ester, and the hydrochloride salt. The characteristic aromatic protons of the benzyloxycarbonyl group typically appear as a multiplet in the ¹H NMR spectrum, often in the range of δ 7.23–7.57 ppm in D₂O figshare.com. The signals corresponding to the aliphatic protons of the lysine side chain, the alpha-proton, the methyl ester protons, and the protons adjacent to the protected epsilon-amino group are also essential for complete structural confirmation. While detailed spectral assignments for all protons and carbons are critical for full characterization, the provided literature often refers to the presence of NMR data for such compounds nih.govspectrabase.com.
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its fragmentation patterns, which aids in structural verification. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for amino acid derivatives. Although specific mass-to-charge (m/z) values for H-Lys(Z)-OMe·HCl are not detailed in the immediate search results, MS analysis would typically confirm the molecular ion or protonated molecular ion, allowing for the verification of the compound's elemental composition. Related studies have utilized ESI-MS for the characterization of lysine derivatives rsc.org.
Advanced Methods for Optical Rotation Measurement in Chiral Synthesis Research
As a derivative of L-lysine, H-Lys(Z)-OMe·HCl is a chiral compound, and its stereochemical integrity is of utmost importance, especially in chiral synthesis and peptide assembly. Optical rotation measurement is a key technique used to confirm the enantiomeric purity and the specific configuration of the molecule.
The specific rotation, denoted as [α]D, is measured using a polarimeter and is highly sensitive to the enantiomeric composition of a chiral sample. For H-Lys(Z)-OMe·HCl, reported specific rotation values are typically positive, indicating the presence of the L-enantiomer. Values are often reported in water or methanol (B129727) at specific concentrations and temperatures. For instance, specific rotations have been reported as +15.0° ± 1.0° (c=2 in Water) thermofisher.comthermofisher.com, +14.5° (c=2 in Water) fishersci.ca, and within the range of +13.0 to +17.0 deg (c=1, water) tcichemicals.com. These measurements are critical in research to ensure that the synthesis or purification processes have not led to racemization, which would compromise the stereochemical purity of the final product.
Optical Rotation Data Table:
| Compound Name | Optical Rotation | Solvent | Concentration (c) | Temperature | Source(s) |
| N(ε)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | +15.0° ± 1.0° | Water | 2 | - | thermofisher.comthermofisher.com |
| N(ε)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | +14.5° | Water | 2 | - | fishersci.ca |
| N(ε)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | +13.0 to +17.0 deg | Water | 1 | - | tcichemicals.com |
Future Directions and Emerging Research Avenues for H Lys Z Ome.hcl in Academic Science
Integration with Automated and High-Throughput Peptide Synthesis Technologies
The field of peptide synthesis has seen significant advancements with the advent of automated and high-throughput methodologies. H-Lys(Z)-OMe.HCl, as a well-defined building block, is poised to play a role in these technologies. Its N-epsilon benzyloxycarbonyl (Z) protecting group offers stability during synthesis and can be removed under specific conditions, such as hydrogenation, allowing for orthogonal deprotection strategies when combined with other protecting groups issuu.com. The methyl ester at the C-terminus also provides a standard protecting group that can be manipulated or cleaved as needed issuu.com.
The integration of this compound into automated peptide synthesizers could facilitate the rapid generation of diverse peptide libraries. These libraries are crucial for screening potential biological activities, identifying lead compounds, and exploring structure-activity relationships. High-throughput synthesis allows for the rapid assembly of peptides with variations in amino acid sequences, including modifications at the lysine (B10760008) side chain, which this compound can provide. The compound's availability from commercial suppliers further supports its adoption in such high-throughput workflows tcichemicals.comcphi-online.comchemscene.com. Future research could focus on optimizing coupling and deprotection protocols for this compound within automated platforms to maximize yield and purity, thereby accelerating the discovery of novel peptide-based therapeutics or functional molecules.
Exploration of Novel Biochemical Probes and Tools for Cellular and Molecular Studies
This compound can serve as a versatile scaffold for the development of novel biochemical probes and tools for cellular and molecular studies. The lysine side chain, with its protected amine and esterified carboxyl group, offers multiple points for further functionalization. For instance, the Z-protected amine could be deprotected and subsequently coupled with fluorescent tags, affinity labels, or cross-linking agents. Similarly, the methyl ester could be modified or hydrolyzed to allow conjugation to other biomolecules or surfaces.
These functionalized derivatives could be employed to investigate a variety of biological processes. For example, probes incorporating this compound could be designed to track protein localization, study enzyme activity, or map molecular interactions within cellular environments. The specific protection strategy offered by the Z group might be advantageous in certain experimental conditions where other protecting groups might be labile. Research could explore the synthesis of such probes, their cellular uptake and localization, and their efficacy in specific assays, contributing to a deeper understanding of cellular mechanisms and molecular pathways.
Potential Contributions to Next-Generation Pharmaceutical Lead Discovery Programs
The structural features of this compound make it a valuable building block for next-generation pharmaceutical lead discovery programs. As a protected lysine derivative, it can be incorporated into peptidomimetics or small molecules designed to mimic or modulate the activity of natural peptides or proteins. Lysine residues are frequently involved in critical biological interactions, such as electrostatic interactions and hydrogen bonding, making lysine mimetics attractive targets in drug design.
The Z-protected amine and methyl ester functionalities allow for controlled incorporation into larger molecular structures. For instance, in solid-phase peptide synthesis, this compound can be used to introduce lysine residues with a protected side chain, which can later be deprotected and further modified, or the ester can be hydrolyzed to a free carboxylic acid for amide bond formation. Research in this area could focus on designing and synthesizing novel compounds incorporating the this compound motif, evaluating their binding affinities to target proteins, and assessing their therapeutic potential in various disease models. The compound's established use as a chemical intermediate google.comgoogle.com suggests its utility in creating more complex drug candidates.
Q & A
Q. What are the standard protocols for synthesizing h-Lys(Z)-OMe·HCl in peptide synthesis?
h-Lys(Z)-OMe·HCl is typically synthesized via solution-phase peptide synthesis, utilizing benzyloxycarbonyl (Z) as a protecting group for the ε-amino group of lysine. The methyl ester (OMe) protects the carboxylic acid during coupling reactions. Key steps include:
- Deprotection of the α-amino group using Boc (tert-butyloxycarbonyl) chemistry.
- Sequential coupling with activated amino acids (e.g., using DCC or HOBt as coupling agents).
- Final deprotection of the Z group via hydrogenolysis or acidic cleavage. Retrosynthesis tools and AI-driven synthesis planning can optimize reaction pathways and predict intermediates .
Q. How should researchers assess the purity and stability of h-Lys(Z)-OMe·HCl?
Purity is routinely verified using HPLC (>97.5% purity threshold) and confirmed via optical activity measurements ([α]²⁰/D = +14.5°±0.5° in water) . Stability protocols include:
Q. What are the primary applications of h-Lys(Z)-OMe·HCl in biochemical research?
This compound is used in:
- Protease-catalyzed oligomerization : As a building block for enzyme-mediated peptide assembly.
- Lysosome-targeted drug delivery : The Z-group enhances lysosomal uptake due to pH-sensitive cleavage.
- Fluorescent probe development : Modified derivatives enable tracking of peptide transport mechanisms .
Advanced Research Questions
Q. How can researchers optimize the yield of h-Lys(Z)-OMe·HCl in solid-phase peptide synthesis (SPPS)?
Yield optimization requires:
- Coupling efficiency : Use of PyBOP or HATU as coupling reagents, with DIEA for base activation.
- Temperature control : Reactions at 0–4°C minimize racemization.
- Protecting group strategy : Combining Z with orthogonal groups (e.g., Fmoc for α-amino) to reduce side reactions. AI-driven synthesis planning tools can model reaction kinetics and identify optimal conditions .
Q. What advanced analytical techniques resolve structural ambiguities in h-Lys(Z)-OMe·HCl derivatives?
Q. How do conflicting data on h-Lys(Z)-OMe·HCl’s enzymatic stability arise, and how can they be reconciled?
Discrepancies often stem from:
- Protease specificity : Trypsin vs. chymotrypsin cleavage patterns.
- Solvent effects : Activity in DMSO vs. aqueous buffers alters enzyme-substrate interactions. Mitigation strategies include:
- Standardizing assay conditions (e.g., 25°C, pH 7.4).
- Cross-referencing with kinetic data from databases like OCHEM, which requires source verification for reproducibility .
Q. What methodologies enable the integration of h-Lys(Z)-OMe·HCl into drug delivery systems?
- Nanoparticle conjugation : Covalent attachment via carbodiimide chemistry (EDC/NHS).
- pH-responsive release : Z-group cleavage in lysosomal environments (pH ~4.5).
- In vivo tracking : Radiolabeling (³H/¹⁴C) or fluorescent tagging (FITC) for biodistribution studies .
Guidelines for Reproducibility and Data Validation
- Literature review : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and databases like Web of Science for historical context .
- Data citation : Use DOI or PubMed identifiers for traceability, avoiding non-peer-reviewed platforms .
- Experimental replication : Follow Beilstein Journal guidelines for detailed methods and supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
